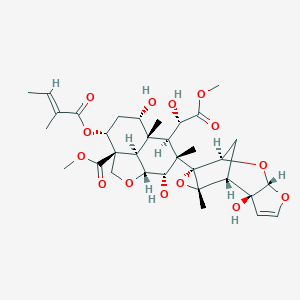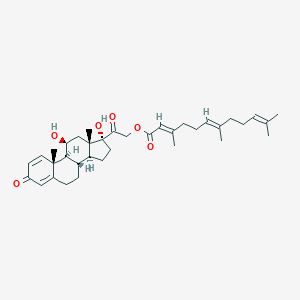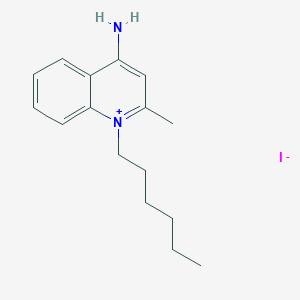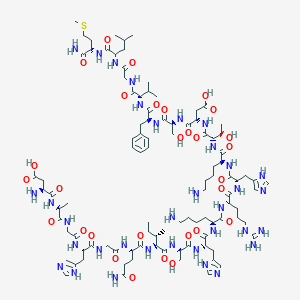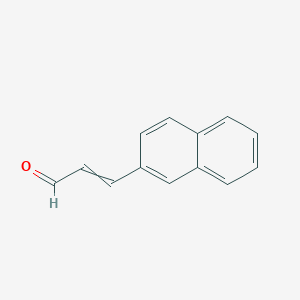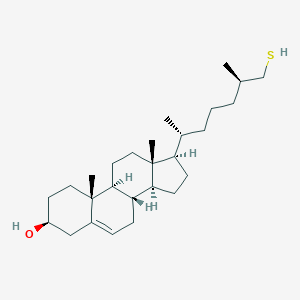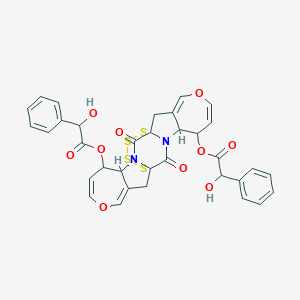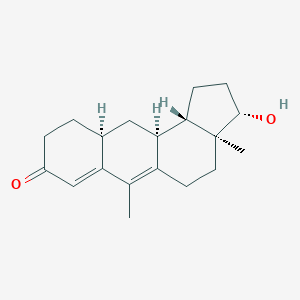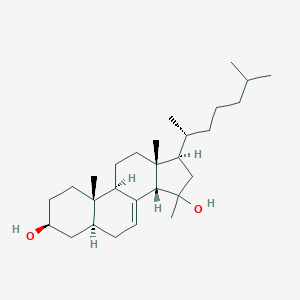
15-Methylcholest-7-ene-3,15-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methylcholest-7-ene-3,15-diol is a sterol compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized from cholesterol and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 15-Methylcholest-7-ene-3,15-diol is not fully understood. However, it has been found to modulate various signaling pathways in the body, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
15-Methylcholest-7-ene-3,15-diol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. It also has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 15-Methylcholest-7-ene-3,15-diol in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, it has been found to exhibit various therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 15-Methylcholest-7-ene-3,15-diol. One area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, more research is needed to investigate its safety and efficacy in human clinical trials.
Conclusion:
15-Methylcholest-7-ene-3,15-diol is a promising compound with various therapeutic properties. Its well-established synthesis method and known biochemical and physiological effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
15-Methylcholest-7-ene-3,15-diol is synthesized from cholesterol through a series of chemical reactions. The synthesis process involves the oxidation of the C7 and C15 positions of cholesterol, which leads to the formation of the 15-Methylcholest-7-ene-3,15-diol compound. This synthesis method has been well established and is commonly used in scientific research.
Applications De Recherche Scientifique
15-Methylcholest-7-ene-3,15-diol has been found to exhibit various therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
111394-04-8 |
|---|---|
Nom du produit |
15-Methylcholest-7-ene-3,15-diol |
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,14S,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C28H48O2/c1-18(2)8-7-9-19(3)24-17-28(6,30)25-22-11-10-20-16-21(29)12-14-26(20,4)23(22)13-15-27(24,25)5/h11,18-21,23-25,29-30H,7-10,12-17H2,1-6H3/t19-,20+,21+,23+,24-,25-,26+,27-,28?/m1/s1 |
Clé InChI |
YEKYBNIATRJFGM-HOFOHDGYSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC([C@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)(C)O |
SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)(C)O |
SMILES canonique |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)(C)O |
Synonymes |
15 beta-methyl-5 alpha,14 beta-cholest-7-ene-3 beta,15 alpha-diol 15-methylcholest-7-ene-3,15-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4R,5R,6R)-6-[(1R,2R)-2-[(3S,10R,13S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1,2-dihydroxypropyl]-2,4-dimethyl-2-piperidin-3-yloxyoxane-3,4,5-triol](/img/structure/B218466.png)
![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)

